4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
CAS No.: 902249-02-9
Cat. No.: VC21519707
Molecular Formula: C14H15BrN2O2S
Molecular Weight: 355.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902249-02-9 |
|---|---|
| Molecular Formula | C14H15BrN2O2S |
| Molecular Weight | 355.25g/mol |
| IUPAC Name | 4-bromo-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15BrN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 |
| Standard InChI Key | UQGWAKNHKCDJQE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=N2 |
| Canonical SMILES | CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=N2 |
Introduction
4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. It features a bromine atom, two methyl groups on the benzene ring, and a pyridinylmethyl group, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C14H15BrN2O2S, with a molecular weight of approximately 355.25 g/mol .
Synthesis and Preparation
The synthesis of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves several steps, which can be optimized for yield and purity through various reaction conditions and purification techniques. The specific synthesis pathway may vary depending on the starting materials and desired product quality.
Biological Activities and Applications
Research indicates that 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide exhibits various biological activities, including potential antimicrobial and antitumor effects. Its ability to interact with biological macromolecules makes it a candidate for further pharmaceutical development.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-chloro-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | C13H13ClN2O2S | Contains a chlorine substituent; potential for increased antimicrobial activity. |
| 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | C15H18N2O3S | Methoxy group may enhance solubility and modify biological activity. |
| 4-bromo-2,5-dimethyl-N-(3-methyl-2-pyridinylmethyl)benzenesulfonamide | C14H15BrN2O3S | Bromine substituent could affect electronic properties and reactivity. |
These compounds differ primarily in their substituents, which influence their chemical and biological properties.
Research Findings and Future Directions
Studies on the interactions of 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide with biological macromolecules are essential for understanding its mechanism of action. Further research may focus on elucidating its specificity and efficacy against different microbial strains or tumor cells. The compound's potential dual action as both an antimicrobial and antitumor agent makes it particularly interesting for further research and application development.
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